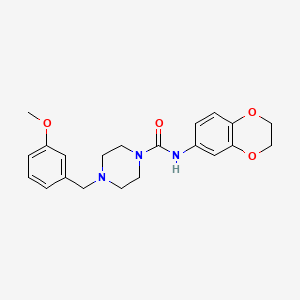![molecular formula C21H18N2O B4691366 3-phenyl-N-[4-(4-pyridinylmethyl)phenyl]acrylamide](/img/structure/B4691366.png)
3-phenyl-N-[4-(4-pyridinylmethyl)phenyl]acrylamide
Overview
Description
3-phenyl-N-[4-(4-pyridinylmethyl)phenyl]acrylamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic target for various diseases. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential as a drug target.
Mechanism of Action
The mechanism of action of 3-phenyl-N-[4-(4-pyridinylmethyl)phenyl]acrylamide involves the inhibition of this compound activity. The compound binds to the catalytic subunit of this compound, preventing its interaction with other subunits and substrates. This leads to the dysregulation of various cellular processes that are regulated by this compound, ultimately resulting in the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to inhibit the growth of various cancer cell lines, induce apoptosis, and sensitize cancer cells to chemotherapy. Additionally, the compound has been found to improve insulin sensitivity and glucose metabolism in diabetic animal models. However, the compound has also been found to have toxic effects on normal cells, indicating the need for further research to optimize its therapeutic potential.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-phenyl-N-[4-(4-pyridinylmethyl)phenyl]acrylamide in lab experiments is its specificity for this compound inhibition. The compound has been found to have minimal off-target effects, making it a useful tool for studying the role of this compound in various cellular processes. However, the compound has also been found to have toxic effects on normal cells, limiting its use in certain experiments.
Future Directions
There are several future directions for the research on 3-phenyl-N-[4-(4-pyridinylmethyl)phenyl]acrylamide. One of the most promising directions is the development of this compound inhibitors as a therapeutic strategy for cancer and other diseases. Additionally, further research is needed to optimize the therapeutic potential of the compound and to identify its potential side effects. Finally, the development of more specific and potent this compound inhibitors could lead to the identification of novel drug targets for various diseases.
Scientific Research Applications
3-phenyl-N-[4-(4-pyridinylmethyl)phenyl]acrylamide has been extensively studied for its potential as a therapeutic target for various diseases. The compound has been found to inhibit protein phosphatase 2A (this compound), an enzyme that plays a crucial role in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. This compound is dysregulated in various diseases such as cancer, Alzheimer's disease, and diabetes, making it an attractive target for drug development.
properties
IUPAC Name |
(Z)-3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c24-21(11-8-17-4-2-1-3-5-17)23-20-9-6-18(7-10-20)16-19-12-14-22-15-13-19/h1-15H,16H2,(H,23,24)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSGTPGHCUZNOU-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(2-phenoxyacetyl)amino]phenyl}isonicotinamide](/img/structure/B4691283.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B4691286.png)
![N-(2-phenylethyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4691298.png)
![N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B4691300.png)

![2-methoxy-N,N-dimethyl-5-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B4691313.png)
![methyl 2-[({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4691321.png)
![2,6-di-tert-butyl-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4691348.png)

![N-{2-[(2-methylbenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4691360.png)
![N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4691373.png)
![(4-bromo-2-{[3-(2-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4691374.png)
![2-(3-chlorophenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4691395.png)
